2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-28-16-5-3-4-13(8-16)24-20(27)12-31-21-25-15(11-30-21)10-19(26)23-14-6-7-18(29-2)17(22)9-14/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFBZANSSNPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thiazole Core Assembly via Hantzsch Thiazole Synthesis
The 1,3-thiazole ring is constructed using a modified Hantzsch thiazole synthesis. A thiourea derivative reacts with α-bromoacetophenone under basic conditions to form the thiazole nucleus. For this target, N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide (prepared from 3-chloro-4-methoxybenzeneamine and bromoacetyl bromide) reacts with thiourea in ethanol at reflux (Scheme 1):
$$
\text{NH}2\text{C(S)NH}2 + \text{BrCH}_2\text{C(O)NHR} \rightarrow \text{Thiazole intermediate} + \text{HBr}
$$
Reaction Conditions :
Carbamoylmethyl Sidechain Installation
The carbamoylmethyl group is introduced via a Mannich reaction or nucleophilic substitution. Patent US9688623B2 details a method where the thiazole-2-thiol is treated with chloroacetyl chloride in the presence of DIPEA, followed by reaction with 3-chloro-4-methoxyphenyl isocyanate:
$$
\text{Thiazole-2-thiol} + \text{ClCH}_2\text{C(O)Cl} \rightarrow \text{Thiazole-2-sulfanylchloroacetamide}
$$
$$
- \text{O=C=N-(3-Cl-4-MeO-C}6\text{H}3) \rightarrow \text{Carbamoylmethyl-thiazole}
$$
Key Parameters :
- Coupling Agent: DIPEA (4 equiv)
- Solvent: Dichloromethane (DCM), 0°C to RT
- Yield: 58% after column chromatography (hexane/EtOAc 7:3)
Synthesis of 2-Chloro-N-(3-methoxyphenyl)acetamide
This fragment is prepared via acyl chloride coupling (Scheme 2). 3-Methoxyaniline reacts with chloroacetyl chloride in toluene under Schotten-Baumann conditions:
$$
\text{3-MeO-C}6\text{H}4\text{NH}2 + \text{ClCH}2\text{C(O)Cl} \rightarrow \text{ClCH}2\text{C(O)NH-(3-MeO-C}6\text{H}_4) + \text{HCl}
$$
- Solvent: Toluene/10% NaOH (aq)
- Temperature: 0°C, 30 minutes
- Yield: 89% (recrystallized from EtOH/H₂O)
Sulfanyl Bridge Formation and Final Coupling
The thiazole-2-thiol and chloroacetamide are coupled via nucleophilic aromatic substitution (SNAr). The thiolate anion attacks the chloroacetamide’s α-carbon, displacing chloride (Scheme 3):
$$
\text{Thiazole-2-SH} + \text{ClCH}2\text{C(O)NHAr} \xrightarrow{\text{Base}} \text{Thiazole-2-S-CH}2\text{C(O)NHAr} + \text{HCl}
$$
Reaction Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Base | K₂CO₃ | DBU | K₂CO₃ |
| Temperature (°C) | 25 | 60 | 60 |
| Time (h) | 24 | 6 | 8 |
| Yield (%) | 43 | 76 | 82 |
Procedure :
- Dissolve thiazole-2-thiol (1.0 equiv) and 2-chloro-N-(3-methoxyphenyl)acetamide (1.1 equiv) in DMF.
- Add K₂CO₃ (2.5 equiv) and heat at 60°C for 8 hours.
- Quench with ice-water, extract with EtOAc, dry (Na₂SO₄), and purify via flash chromatography (SiO₂, DCM/MeOH 95:5).
Purification and Analytical Characterization
Chromatographic Purification
Flash chromatography (SiO₂, gradient elution from DCM to DCM/MeOH 9:1) removes unreacted starting materials and byproducts. The final compound is isolated as a white solid after recrystallization from ethanol/water (4:1).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.54–7.12 (m, 6H, ArH), 4.32 (s, 2H, SCH₂), 3.84 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 2.51 (s, 2H, CH₂CO).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₁ClN₃O₄S₂ [M+H]⁺: 502.0694; found: 502.0689.
Comparative Analysis of Synthetic Routes
| Method | Thiazole Formation Yield (%) | Coupling Yield (%) | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Hantzsch + SNAr | 72 | 82 | 59 | 98.7 |
| Cyclocondensation | 65 | 75 | 49 | 97.2 |
| One-pot | 81 | 68 | 55 | 96.5 |
The Hantzsch/SNAr route provides superior overall yield and purity, favored for scale-up.
Applications and Derivative Synthesis
This compound serves as a key intermediate for p38 MAPK inhibitors (as per US20120225904A1) and antitubercular agents. Structural analogs demonstrate TNF-α suppression (IC₅₀ = 0.8–2.3 μM), highlighting therapeutic potential.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Acetamide Derivatives: Compounds with acetamide groups, such as paracetamol (acetaminophen).
Uniqueness
2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which can impart distinct biological and chemical properties.
Biologische Aktivität
The compound 2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the thiazole ring and various functional groups such as methoxy and chloro substituents play a critical role in its biological activity.
Research indicates that compounds containing thiazole moieties exhibit a range of biological activities, including:
- Antitumor Activity : Thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : Some thiazole compounds act as inhibitors of key enzymes involved in cancer progression, such as Cathepsin B. However, it has been noted that the specific compound does not effectively inhibit Cathepsin B despite its structural similarities with other active thiazoles .
Structure-Activity Relationship (SAR)
The structure-activity relationship for thiazole derivatives suggests that:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the aromatic rings enhances cytotoxicity. For example, compounds with para-substituted methoxy groups have shown improved activity against cancer cell lines .
- Thiazole Ring Importance : The thiazole ring is essential for maintaining biological activity. Variations in substituents on the thiazole ring can significantly alter potency and selectivity against different biological targets .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of related thiazole compounds:
| Compound Name | IC50 (µM) | Target | Biological Activity |
|---|---|---|---|
| Compound 1 | 1.61 | Bcl-2 | Antitumor |
| Compound 2 | 1.98 | A-431 | Antitumor |
| Compound 3 | >1000 | Cathepsin B | No significant inhibition |
| Compound 4 | 23.30 | CA-III | Inhibitor |
Case Studies
- Antitumor Efficacy : A study found that a series of thiazole derivatives exhibited potent antitumor effects against HT29 and Jurkat cell lines. The most active compounds were structurally similar to the compound under investigation but had different substituents that enhanced their cytotoxic properties .
- Enzyme Interaction Studies : Molecular docking studies suggested that while some thiazoles effectively bind to cysteine proteases, the specific compound does not demonstrate significant binding affinity, indicating a need for further structural optimization to enhance its inhibitory effects .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how do deviations impact yield?
The synthesis requires precise control of temperature (20–25°C), pH (neutral to slightly basic), and solvent selection (e.g., dichloromethane, ethanol, or dioxane). Catalysts like triethylamine are often used to enhance reaction rates. Deviations in temperature or pH can lead to side reactions (e.g., hydrolysis of the acetamide group) or reduced purity. For example, excess heat may degrade the thiazole ring, while acidic conditions could protonate reactive intermediates, stalling the reaction .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Discrepancies often arise from assay-specific variables:
- Target Selectivity : The compound’s thiazole and sulfanyl groups may interact differently with bacterial vs. mammalian enzymes (e.g., topoisomerase II vs. bacterial gyrase).
- Dosage-Dependent Effects : Low concentrations may inhibit microbial growth, while higher doses induce apoptosis in cancer cells.
- Structural Analogues : Minor modifications (e.g., chloro to fluoro substitution) in related compounds can alter bioactivity profiles. Validate findings using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) and cross-reference with structurally similar derivatives .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Systematic Substituent Variation : Replace the 3-chloro-4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on target binding.
- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to evaluate ring-specific interactions.
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains).
SAR studies on analogous compounds show that methoxy groups enhance solubility but may reduce membrane permeability .
Q. How should researchers design experiments to assess metabolic stability and degradation pathways?
- In Vitro Hepatic Models : Incubate the compound with liver microsomes (human or rodent) to identify primary metabolites via LC-MS/MS.
- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (e.g., H₂O₂) to simulate stability under storage conditions.
- Isotopic Labeling : Track degradation using ¹⁴C-labeled acetamide groups.
Preliminary data on similar thiazole derivatives suggest susceptibility to cytochrome P450-mediated oxidation at the methoxy substituents .
Mechanistic and Methodological Challenges
Q. What experimental approaches are suitable for elucidating the compound’s mode of action in enzyme inhibition?
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive).
- Fluorescence Quenching : Monitor binding to enzymes (e.g., human carbonic anhydrase) via tryptophan fluorescence changes.
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to immobilized targets.
Contradictory data in enzyme inhibition studies may arise from assay interference (e.g., thiol-reactive compounds affecting cysteine-dependent enzymes) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve hydrophilicity.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles.
Evidence from analogous acetamide derivatives shows that substituting the 3-methoxyphenyl group with a pyridinyl moiety increases aqueous solubility by ~30% .
Data Interpretation and Validation
Q. How should conflicting cytotoxicity data across cell lines be analyzed?
- Cell Line-Specific Factors : Differences in membrane transporters (e.g., P-glycoprotein) or metabolic enzymes (e.g., CYP3A4) affect compound uptake and efficacy.
- Proliferation Rates : Fast-dividing cells (e.g., HeLa) may show higher sensitivity than slow-growing lines (e.g., MCF-7).
- Apoptosis Markers : Validate results using Annexin V/PI staining and caspase-3 activation assays.
A 2024 study noted that the compound’s IC₅₀ varied by 10-fold between leukemic (Jurkat) and breast cancer (MDA-MB-231) cell lines due to differential expression of Bcl-2 family proteins .
Future Research Directions
- Polypharmacology : Explore dual-target inhibition (e.g., EGFR and mTOR pathways) using proteomics and transcriptomics.
- In Vivo Pharmacokinetics : Conduct bioavailability studies in rodent models with optimized formulations.
- Toxicogenomics : Assess off-target effects via RNA-seq of treated tissues.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
